molecular formula C6H10O2 B3013132 3-(Oxetan-2-yl)propanal CAS No. 1909347-76-7

3-(Oxetan-2-yl)propanal

Cat. No.: B3013132
CAS No.: 1909347-76-7
M. Wt: 114.144
InChI Key: KLPVAYCBDQORRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-2-yl)propanal: is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Oxetan-2-yl)propanal is used as an intermediate in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable building block for the development of new chemical entities .

Biology and Medicine: Oxetane derivatives, including this compound, are explored for their potential biological activities. They are investigated for their role in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and materials with unique mechanical and thermal properties. They are also used as cross-linking agents in coatings and adhesives .

Comparison with Similar Compounds

    Oxetane: The parent compound with a simple four-membered ring structure.

    3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups.

    3,3-Bis(azidomethyl)oxetane: A derivative with two azidomethyl groups.

Uniqueness: 3-(Oxetan-2-yl)propanal is unique due to the presence of both the oxetane ring and the aldehyde group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(oxetan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVAYCBDQORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.